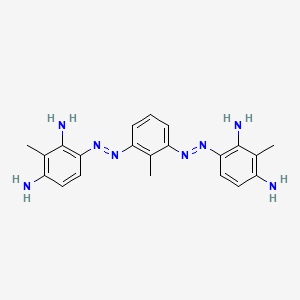
3,3'-((2-Methyl-m-phenylene)bis(azo))bistoluene-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine is an organic compound known for its complex structure and significant applications in various fields. This compound is characterized by the presence of multiple diazenyl and amino groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine typically involves the diazotization of aromatic amines followed by azo coupling reactions. The process begins with the nitration of toluene derivatives, followed by reduction to form the corresponding amines. These amines undergo diazotization using sodium nitrite and hydrochloric acid, forming diazonium salts. The diazonium salts are then coupled with other aromatic amines under controlled pH conditions to form the final azo compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of catalysts and solvents, such as ethanol or acetic acid, is common to facilitate the reactions and improve efficiency .
化学反応の分析
Types of Reactions
4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or zinc dust in acidic medium can break the azo bonds, yielding the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or zinc dust in hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of pigments, dyes, and polymers due to its vibrant color and stability
作用機序
The compound exerts its effects primarily through interactions with biological molecules, such as enzymes and receptors. The diazenyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function. This mechanism is exploited in biochemical assays to study enzyme activity and inhibition. Additionally, the compound’s ability to undergo redox reactions makes it useful in probing oxidative stress pathways in cells .
類似化合物との比較
Similar Compounds
3,3’-Dimethylbiphenyl-4,4’-diamine: Similar in structure but lacks the diazenyl groups, resulting in different reactivity and applications.
4,4’-Diamino-3,3’-dimethyldiphenylmethane: Another related compound used in polymer synthesis but with distinct properties due to the presence of a methylene bridge.
Uniqueness
4-[3-(2,4-Diamino-3-methylphenyl)diazenyl-2-methylphenyl]diazenyl-2-methylbenzene-1,3-diamine is unique due to its multiple diazenyl groups, which confer distinct chemical reactivity and versatility in applications ranging from dye synthesis to biochemical research. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial settings .
特性
CAS番号 |
6358-82-3 |
|---|---|
分子式 |
C21H24N8 |
分子量 |
388.5 g/mol |
IUPAC名 |
4-[[3-[(2,4-diamino-3-methylphenyl)diazenyl]-2-methylphenyl]diazenyl]-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C21H24N8/c1-11-14(22)7-9-18(20(11)24)28-26-16-5-4-6-17(13(16)3)27-29-19-10-8-15(23)12(2)21(19)25/h4-10H,22-25H2,1-3H3 |
InChIキー |
FGHBXSQNFCBRJJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1N)N=NC2=C(C(=CC=C2)N=NC3=C(C(=C(C=C3)N)C)N)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)
![2-Cyclohexyl-3-hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2-phenylpropan-1-one](/img/structure/B13775378.png)
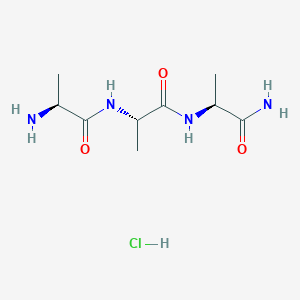
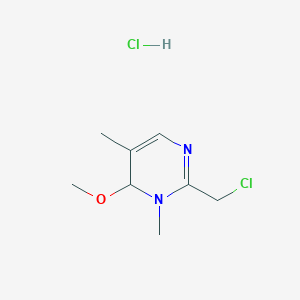

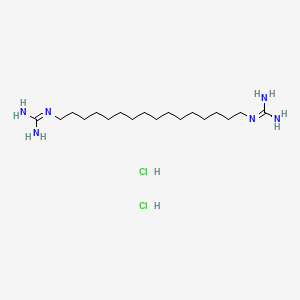
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)

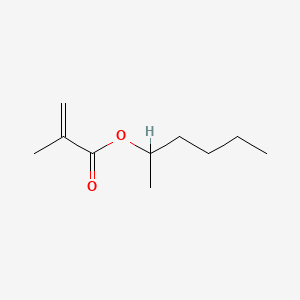
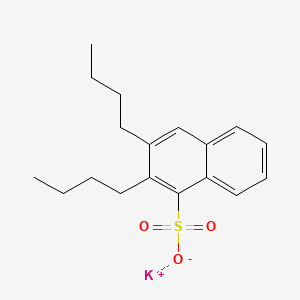
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)

